molecular formula C18H22N2O B2627524 3-({1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl}methoxy)pyridine CAS No. 2380172-05-2

3-({1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl}methoxy)pyridine

Cat. No.: B2627524
CAS No.: 2380172-05-2
M. Wt: 282.387
InChI Key: NZCMEQROVOWBEI-UHFFFAOYSA-N
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Description

3-({1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl}methoxy)pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylbenzyl chloride with azetidine in the presence of a base to form the intermediate 1-[(2,5-dimethylphenyl)methyl]azetidine. This intermediate is then reacted with 3-hydroxypyridine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-({1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl}methoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of partially or fully hydrogenated pyridine rings.

Scientific Research Applications

3-({1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl}methoxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-({1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets. The azetidine moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their conformation and activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-({1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl}methoxy)benzene
  • 3-({1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl}methoxy)pyrimidine

Uniqueness

3-({1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl}methoxy)pyridine is unique due to the presence of both the azetidine and pyridine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[[1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-14-5-6-15(2)17(8-14)12-20-10-16(11-20)13-21-18-4-3-7-19-9-18/h3-9,16H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCMEQROVOWBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CC(C2)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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